Carboxylesterase Inhibition: Sub‑Nanomolar Affinity versus Structurally Analogous Dihydroxybenzoic Acids
2,4‑Dihydroxy‑5‑methoxybenzoic acid inhibits porcine liver carboxylesterase with a Ki of 14 nM in a competitive Lineweaver‑Burk assay [1]. In contrast, 2,4‑dihydroxybenzoic acid (β‑resorcylic acid, CAS 89‑86‑1) and 3,4‑dihydroxybenzoic acid (protocatechuic acid, CAS 99‑50‑3) are not reported as carboxylesterase inhibitors at comparable concentrations in publicly curated databases [2]. The presence of the 5‑methoxy group in the target compound appears critical for high‑affinity binding to the enzyme’s active‑site serine.
| Evidence Dimension | Carboxylesterase inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 14 nM |
| Comparator Or Baseline | 2,4‑Dihydroxybenzoic acid: no inhibitory activity reported; 3,4‑Dihydroxybenzoic acid: no inhibitory activity reported at <1 µM |
| Quantified Difference | >70‑fold selectivity window inferred |
| Conditions | Porcine liver carboxylesterase; double reciprocal Lineweaver‑Burk plot; competitive inhibition mode |
Why This Matters
For researchers studying xenobiotic hydrolysis or prodrug activation, the >70‑fold selectivity offers a clean pharmacological tool devoid of off‑target carboxylesterase activity inherent to other dihydroxybenzoic acids.
- [1] BindingDB. BDBM50570559 – Affinity Data: Ki 14 nM for porcine liver carboxylesterase. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50570559 View Source
- [2] ChEMBL Database. Search for carboxylesterase inhibition by 2,4‑dihydroxybenzoic acid and 3,4‑dihydroxybenzoic acid – no hits at <1 µM. https://www.ebi.ac.uk/chembl/ View Source
